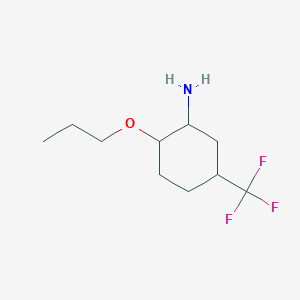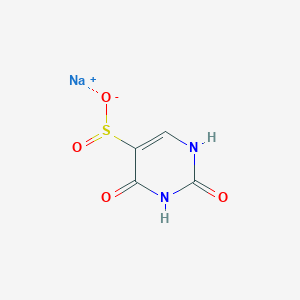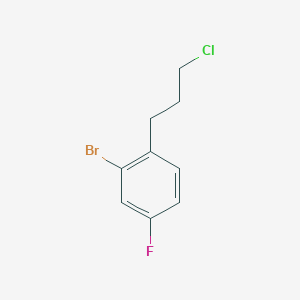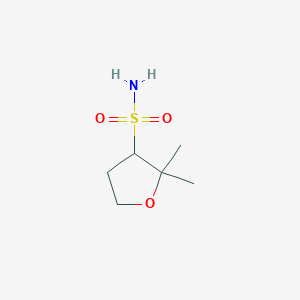![molecular formula C16H17KN2O4S B13179589 potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[32This compound is often used in combination with beta-lactam antibiotics to overcome antibiotic resistance in bacteria that produce beta-lactamase enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate potassium involves the fermentation of Streptomyces clavuligerus, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the clavulanic acid, which is then converted to its potassium salt form .
Industrial Production Methods
Industrial production of clavulanate potassium typically involves large-scale fermentation processes. The fermentation is carried out under controlled conditions to maximize the yield of clavulanic acid. The extracted clavulanic acid is then purified and converted to clavulanate potassium through a series of chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .
Applications De Recherche Scientifique
Clavulanate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.
Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations
Mécanisme D'action
Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Uniqueness
Clavulanate potassium is unique in its ability to form stable complexes with beta-lactamase enzymes, making it highly effective in preventing antibiotic resistance. Its combination with amoxicillin is one of the most widely used formulations in treating bacterial infections .
Propriétés
Formule moléculaire |
C16H17KN2O4S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1 |
Clé InChI |
IYNDLOXRXUOGIU-PMIXEWDISA-M |
SMILES isomérique |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



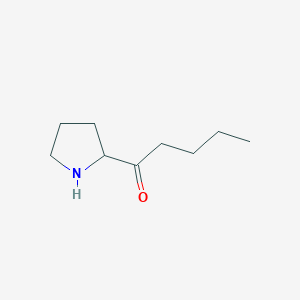

![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
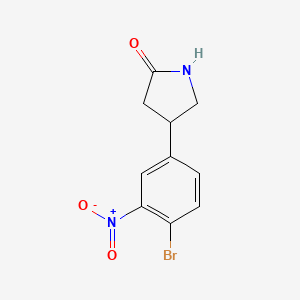
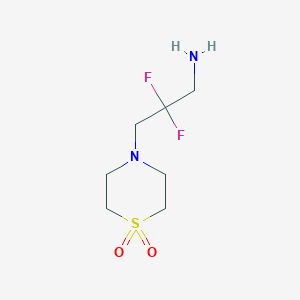
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
